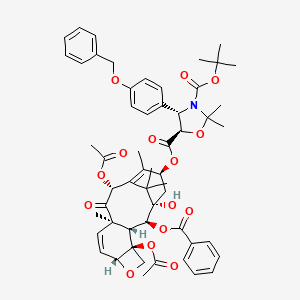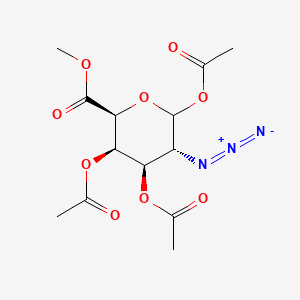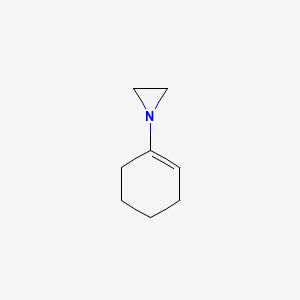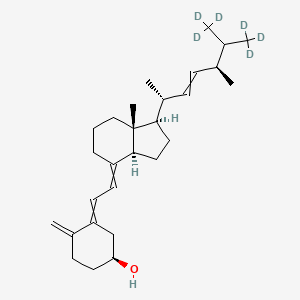
3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Properties
Synthesis Routes : The compound has been synthesized through various routes. For instance, Katritzky et al. (2005) explored synthetic routes towards tetrazolium and triazolium dinitromethylides, highlighting methods that could potentially be applied to similar compounds (Katritzky et al., 2005).
Chemical Modifications : The compound's structure allows for modifications, which can lead to the development of new compounds with potential applications. An example is the work by Reznikov et al. (2018), who synthesized nonracemic tetrazole GABA analogs (Reznikov, Ostrovskii, & Klimochkin, 2018).
Potential Pharmaceutical Applications
Drug Design : The compound's framework can be used in drug design. Lecinska et al. (2010) demonstrated the synthesis of pseudopeptidic derivatives that could be useful in new drug design, indicating a similar potential for this compound (Lecinska et al., 2010).
Antiallergic Properties : Some derivatives of similar compounds have been found to possess antiallergic properties. Peet et al. (1986) described syntheses of related compounds that were active in antiallergy tests (Peet et al., 1986).
Material Science and Energetics
Energetic Materials : Compounds with tetrazole rings have been investigated for their use in energetic materials. Fischer et al. (2014) synthesized nitrogen-rich ionic derivatives with potential energetic use (Fischer et al., 2014).
Polymer Modification : The compound’s structure may allow for its incorporation into polymers for various applications. Aly and El-Mohdy (2015) modified hydrogels through condensation reactions with similar amine compounds, suggesting potential applications in medical fields (Aly & El-Mohdy, 2015).
作用機序
Target of Action
It’s mentioned as a biochemical for proteomics research , which suggests it may interact with proteins or enzymes in the body.
Mode of Action
Tetrazoles (which this compound contains) are known to react with acidic materials and strong oxidizers .
Biochemical Pathways
特性
| { "Design of Synthesis Pathway": "The synthesis pathway of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt involves several steps of chemical reactions to obtain the final product. The synthesis pathway includes the preparation of intermediates, which are then used to synthesize the final product using suitable chemical reactions.", "Starting Materials": ["4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine", "3-nitrophenol", "2-amino-5-bromo-4-methylbenzoic acid", "sodium hydroxide", "sodium borohydride", "sodium nitrite", "hydrochloric acid", "sodium nitrate", "acetic anhydride", "acetic acid", "sulfuric acid", "ethanol", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "diisopropylethylamine", "N-hydroxysuccinimide", "1-hydroxybenzotriazole"], "Reaction": ["Step 1: Preparation of 4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine by reacting 1-cyclohexyl-1H-tetrazole-5-carbaldehyde with sodium borohydride and ammonium chloride in ethanol and water. ", "Step 2: Preparation of 2-amino-5-bromo-4-methylbenzoic acid by reacting 3-nitrophenol with sodium nitrite and hydrochloric acid to form 3-nitrosophenol, which is then reacted with sodium nitrite and sulfuric acid to form 2-amino-5-bromo-4-methylbenzonitrile. The nitrile is then hydrolyzed using sodium hydroxide to obtain the acid. ", "Step 3: Preparation of 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy-2-amino-5-bromo-4-methylbenzoic acid by reacting 2-amino-5-bromo-4-methylbenzoic acid with 4-(1-cyclohexyl-1H-tetrazol-5-yl)butylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide in dimethylformamide. ", "Step 4: Preparation of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid by reacting 4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy-2-amino-5-bromo-4-methylbenzoic acid with N-hydroxysuccinimide and 1-hydroxybenzotriazole in the presence of diisopropylethylamine and acetic anhydride. ", "Step 5: Preparation of 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt by reacting 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid with sodium bicarbonate and sodium hydroxide in water. "] } | |
CAS番号 |
1797008-74-2 |
分子式 |
C20H28N5NaO3 |
分子量 |
409.466 |
IUPAC名 |
sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate |
InChI |
InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1 |
InChIキー |
YEJMYBAPGKPKDD-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)

![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)

![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)


